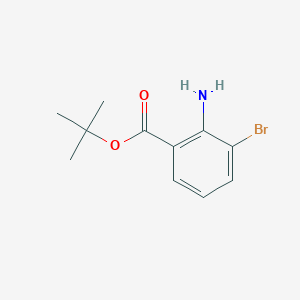

Tert-butyl 2-amino-3-bromobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

tert-butyl 2-amino-3-bromobenzoate |

InChI |

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)7-5-4-6-8(12)9(7)13/h4-6H,13H2,1-3H3 |

InChI Key |

WRXXRRMXBGHZHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C(=CC=C1)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 2 Amino 3 Bromobenzoate

Strategies for Ortho-Bromoamination of Benzoic Acid Derivatives

Directed Halogenation Approaches

Directed halogenation involves the introduction of a bromine atom onto a pre-existing aminobenzoic acid framework. The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. Therefore, direct bromination of 2-aminobenzoic acid (anthranilic acid) would typically lead to substitution at the 5-position (para to the amino group). To achieve the desired 3-bromo substitution, directing group strategies are often employed.

One approach involves the use of a palladium catalyst to direct C-H bond activation. Palladium-catalyzed methods have been developed for the ortho-halogenation of various aromatic compounds, including aniline (B41778) and benzoic acid derivatives. nih.govorganic-chemistry.org For instance, Pd(OAc)₂ can catalyze the meta-C–H bromination of certain benzoic acid derivatives, overcoming the typical ortho/para selectivity. nih.gov In the context of anilines, which are electronically similar to the target's precursor, primary amine-directed, palladium-catalyzed C-H halogenation has been reported for phenylalanine derivatives, demonstrating the feasibility of amine-directed ortho-halogenation. nih.gov

Another strategy is to perform the bromination on a precursor where the directing effects can be controlled. For example, the preparation of methyl 3-bromo-2-aminobenzoate can be achieved by reacting methyl aminobenzoate with bromine under alkaline conditions. This suggests a similar pathway could be viable for the benzoic acid precursor.

Below is a table summarizing conditions for related directed halogenation reactions.

| Substrate | Halogenating Agent | Catalyst / Additive | Solvent | Temperature | Product | Reference |

| Aniline Derivatives | N-Bromophthalimide (NBP) | Pd(OAc)₂ / N-Ac-Gly-OH | Dichloroethane | 70 °C | meta-Bromoaniline Derivative | nih.gov |

| Arylnitriles | N-Bromosuccinimide (NBS) | Pd(OAc)₂ / PTSA | Dichloroethane | 70 °C | ortho-Bromoarylnitrile | organic-chemistry.org |

| Methyl Aminobenzoate | Bromine | Alkaline Solution | Not Specified | Constant Temp. | Methyl 3-bromo-2-aminobenzoate |

Amination Pathways to Ortho-Aminobenzoates

An alternative and often more regioselective route involves the amination of a pre-brominated benzoic acid derivative, such as 2,3-dibromobenzoic acid or 2-bromo-3-substituted-benzoic acid. Copper-catalyzed cross-coupling reactions are particularly effective for the amination of 2-bromobenzoic acids. acs.orgnih.govorganic-chemistry.orgacs.orgnih.gov These methods offer high chemo- and regioselectivity, allowing for the selective replacement of the bromine atom adjacent to the carboxylic acid group without the need for protecting the acid functionality. acs.orgnih.gov

The reaction typically employs a copper catalyst, such as a mixture of Cu powder and Cu₂O, in the presence of a base like potassium carbonate (K₂CO₃) and a suitable amine source. acs.orgorganic-chemistry.org This methodology has been successfully applied to a wide range of aryl- and alkylamines, demonstrating its versatility. nih.gov The synthesis of sterically hindered anthranilic acids is also feasible using this protocol. acs.orgnih.gov This approach provides a direct route to N-substituted 2-amino-3-bromobenzoic acids, which can then be de-alkylated or de-arylated if the primary amine is desired, or the target could be synthesized from 2,3-dibromobenzoic acid via selective amination.

A summary of typical conditions for copper-catalyzed amination is presented in the table below.

| Bromobenzoic Acid Substrate | Amine | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| 2-Bromobenzoic Acid | 1-Aminonaphthalene | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 °C | 97% | acs.orgnih.gov |

| 2-Bromobenzoic Acid | 2,6-Dimethylaniline | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 °C | 78% | acs.orgnih.gov |

| 2-Bromo-3-methylbenzoic Acid | Aniline | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 °C | 58% | acs.orgnih.gov |

| 4-Bromoisophthalic Acid | Aniline | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 °C | 100% | nih.gov |

Esterification Procedures for tert-Butyl Benzoates

Once the 2-amino-3-bromobenzoic acid core is synthesized, the final step is the esterification to introduce the tert-butyl group. The bulky nature of the tert-butyl group requires specific methods, as standard Fischer esterification is often inefficient.

Direct Esterification Techniques

Direct esterification involves the reaction of the carboxylic acid with a tert-butyl source. A common method is the reaction with isobutene gas in the presence of a strong acid catalyst like sulfuric acid. thieme-connect.com However, this method can be hazardous on a lab scale.

More convenient and safer methods have been developed. One effective approach is the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate (B1210297) serving as both the solvent and the tert-butylating agent. organic-chemistry.orgthieme-connect.com This system allows for the conversion of various carboxylic acids, including those with functional groups like bromides, into their corresponding tert-butyl esters in high yields. organic-chemistry.org Another method involves the gentle warming of the carboxylic acid with an excess of tert-butyl acetoacetate and a catalytic amount of acid, which generates only low pressures. researchgate.net

| Carboxylic Acid | Reagents | Catalyst | Solvent | Conditions | Yield | Reference |

| Various Carboxylic Acids | tert-Butyl Acetate | Tf₂NH (catalytic) | tert-Butyl Acetate | 0 °C to RT | High | organic-chemistry.orgthieme-connect.com |

| Various Carboxylic Acids | tert-Butanol (B103910) | MgSO₄, BF₃·OEt₂ | Dioxane | Not Specified | Good | researchgate.net |

| Hydrocinnamic Acid | tert-Butyl Acetate | Tf₂NH (catalytic) | CH₂Cl₂ | 0 °C, 16 h | Not Specified | thieme-connect.com |

Transesterification Routes

Transesterification is an alternative strategy where a more easily prepared ester, such as a methyl or ethyl ester, is converted into the desired tert-butyl ester. For example, methyl 2-amino-3-bromobenzoate could be synthesized and then subjected to transesterification. echemi.com

This transformation can be catalyzed by various reagents. Alkali metal alkoxides are known to catalyze ester interchange reactions. acs.org Scandium(III) triflate (Sc(OTf)₃) is another efficient catalyst for the direct transesterification of carboxylic esters in boiling alcohols, with microwave irradiation significantly reducing reaction times. organic-chemistry.org A mild protocol for converting simple esters to tert-butyl esters has also been described, expanding the toolkit for this transformation. acs.org

Introduction of the tert-Butoxycarbonyl Group

In the context of ester synthesis, the "introduction of the tert-butoxycarbonyl group" refers to the formation of the tert-butyl ester, where the -C(O)O-tBu functionality is installed. The tert-butyl ester group is a widely used protecting group for carboxylic acids due to its stability against nucleophiles and its ease of removal under acidic conditions. thieme-connect.comorganic-chemistry.org

The methods for its introduction are largely the same as those described under direct esterification. The reaction of a carboxylic acid with tert-butanol or isobutene is a primary route. thieme-connect.com Modern methods utilize reagents that facilitate this process under milder conditions. For example, 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu) has been developed as an air-stable, solid tert-butylating reagent for the acid-catalyzed esterification of carboxylic acids. researchgate.net Another approach involves forming benzotriazole esters in situ from the carboxylic acid, which then efficiently react with tert-butyl alcohol. researchgate.net These methods provide reliable pathways to tert-butyl esters, including the target compound, tert-butyl 2-amino-3-bromobenzoate.

Protecting Group Chemistry in the Synthesis of this compound

In multistep organic synthesis, protecting groups are temporarily attached to a functional group to prevent it from reacting under specific conditions. organic-chemistry.org The choice of a protecting group is critical; it must be easy to introduce and remove in high yields and stable to the conditions of subsequent reaction steps without interfering with other parts of the molecule. organic-chemistry.orgslideshare.net

The amino group (-NH₂) is nucleophilic and basic, making it highly reactive with a wide range of reagents, including electrophiles, oxidizing agents, and carbonyl compounds. libretexts.orgresearchgate.net To prevent unwanted side reactions during the synthesis of molecules like this compound, the amino group must be masked.

One of the most common and effective strategies for protecting amines is the formation of a carbamate, particularly the tert-butyloxycarbonyl (Boc) derivative. slideshare.netfishersci.co.uk The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O). This converts the nucleophilic amine into a significantly less reactive amide-like functional group. organic-chemistry.org The reaction is versatile and can be performed under various conditions, often catalyzed by a base or, in some cases, an acid or other promoters like iodine. fishersci.co.ukorganic-chemistry.org Halogenated anilines, structurally similar to the aminobromobenzoate core, can be efficiently converted to their N-Boc derivatives. researchgate.net

The stability of the Boc group is a key advantage. It is robust against most bases, nucleophiles, and reductive conditions like catalytic hydrogenation, making it compatible with a wide array of subsequent chemical transformations. organic-chemistry.orgug.edu.pl

Table 1: Comparison of Catalysts for N-Boc Protection of Amines

| Catalyst System | Conditions | Advantages |

|---|---|---|

| Iodine (I₂) | Solvent-free, ambient temperature | Mild, efficient, and practical for various aryl and aliphatic amines. organic-chemistry.org |

| Perchloric acid on silica-gel (HClO₄–SiO₂) | Solvent-free, room temperature | Highly efficient, inexpensive, and reusable catalyst. organic-chemistry.org |

| Nanocerium oxide | Solvent-free, ambient temperature | Green protocol, rapid reaction, excellent functional group tolerance, and catalyst recyclability. researchgate.net |

Orthogonal Deprotection Methodologies

In the synthesis of complex molecules with multiple functional groups, it is often necessary to deprotect one group while others remain protected. This is achieved through an "orthogonal" protection strategy, which employs protecting groups that can be removed under mutually exclusive conditions. organic-chemistry.orgfiveable.me An orthogonal set of protecting groups allows for selective deprotection at any stage of a synthesis without affecting other protected functionalities. thieme-connect.de

For instance, the Boc group is labile under acidic conditions (e.g., using trifluoroacetic acid (TFA) or hydrochloric acid), which cleave the carbamate to release the free amine, carbon dioxide, and a stable tert-butyl cation. fishersci.co.ukorganic-chemistry.org This acid-lability contrasts sharply with other common amino protecting groups, such as the fluorenylmethoxycarbonyl (Fmoc) group, which is removed by treatment with a mild base like piperidine. organic-chemistry.orgwikipedia.org

If a synthetic precursor to this compound also contained a functional group protected with an Fmoc group, the Fmoc group could be removed selectively using a base, leaving the Boc-protected amine intact. Conversely, the Boc group could be removed with acid without disturbing the Fmoc group. This orthogonal approach provides chemists with precise control over the synthetic sequence, which is essential for building complex molecular architectures. fiveable.menih.gov

Table 2: Example of an Orthogonal Protection Scheme

| Protecting Group | Structure | Protection Conditions | Deprotection Conditions |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | -(C=O)O-C(CH₃)₃ | (Boc)₂O, base | Strong acid (e.g., TFA, HCl) fishersci.co.uk |

| Fmoc (9-Fluorenylmethoxycarbonyl) | -(C=O)O-CH₂-Fluorene | Fmoc-Cl, base | Mild base (e.g., Piperidine) thieme-connect.dewikipedia.org |

Novel Synthetic Routes and Optimization Studies

Modern synthetic chemistry continuously seeks to improve efficiency, safety, and sustainability. The synthesis of this compound can benefit from advancements in reaction technology and catalyst development.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. acs.orgmdpi.com These benefits include superior control over reaction parameters like temperature and mixing, enhanced safety due to the small reaction volumes, and improved scalability and reproducibility. youtube.comuc.pt

Table 3: Advantages of Flow Chemistry vs. Batch Processing

| Feature | Flow Chemistry | Batch Processing |

|---|---|---|

| Heat Transfer | Highly efficient, excellent temperature control youtube.com | Limited by vessel surface area, potential for hot spots |

| Mass Transfer | Rapid and efficient mixing youtube.com | Dependent on stirring efficiency, can be slow |

| Safety | Small reactor volume, reduced risk uc.pt | Large volumes of reagents, higher potential hazard |

| Scalability | Achieved by running the system for longer | Requires larger reactors, process re-optimization |

| Reproducibility | High, due to precise control of parameters uc.pt | Can vary between batches |

Catalytic System Development for Efficient Transformations

The key bond-forming steps in the synthesis of substituted aminobenzoates often rely on transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen (C-N) bonds. researchgate.net In a potential synthesis of this compound, such a reaction could be used to introduce the amino group onto a dibrominated precursor.

Key parameters for optimization include:

Reagent and Catalyst Selection: Choosing the most effective and selective reagents and catalysts, as discussed above, is paramount.

Reaction Conditions: Fine-tuning temperature, pressure, solvent, and reaction time can dramatically impact yield and purity.

Workup and Purification: Developing efficient extraction and crystallization procedures to isolate the final product with high purity is essential for minimizing product loss.

Process intensification aims to make chemical manufacturing smaller, safer, and more energy-efficient. vapourtec.com This is closely linked to the application of flow chemistry, which inherently intensifies processes by improving heat and mass transfer. uc.pt By combining optimized catalytic systems with continuous flow technology, the synthesis of this compound can be made more efficient, scalable, and sustainable.

Chemical Reactivity and Transformation Mechanisms of Tert Butyl 2 Amino 3 Bromobenzoate

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a key site for synthetic modification, primarily through metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The aryl bromide functionality of tert-butyl 2-amino-3-bromobenzoate is readily susceptible to palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. nih.gov The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. nih.gov For a substrate like this compound, a typical Suzuki-Miyaura reaction would involve coupling with an aryl or vinyl boronic acid to yield a biaryl or styrenyl derivative, respectively. The reaction is generally tolerant of various functional groups, including the amine and ester present in the molecule. nih.govwikipedia.org While specific data for this exact substrate is not prevalent in cited literature, analogous couplings of aryl bromides proceed in good to excellent yields. nih.gov The choice of ligand, base, and solvent is crucial for optimizing the reaction. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. nih.gov

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This transformation is particularly useful for synthesizing more complex aniline (B41778) derivatives. The mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination. wikipedia.org The reaction is highly versatile, and various catalyst systems have been developed to accommodate a wide range of amines and aryl halides. wikipedia.orgnih.gov For this compound, this reaction would lead to the formation of a diamine derivative. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide, is common. nih.gov

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄ | 2-amino-3-aryl-benzoate derivative |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃/Ligand | NaOt-Bu, Cs₂CO₃ | 2-amino-3-(N,N-dialkylamino)benzoate derivative |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. wikipedia.org This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgmasterorganicchemistry.combyjus.com

In the case of this compound, the aromatic ring is substituted with an amino group, which is strongly electron-donating, and a tert-butoxycarbonyl group, which is weakly electron-withdrawing. The electron-donating nature of the amino group increases the electron density of the ring, making it less susceptible to attack by nucleophiles. masterorganicchemistry.com Therefore, under standard SNAr conditions, the direct displacement of the bromide by a nucleophile is generally not a favored reaction pathway for this substrate. wikipedia.orglibretexts.org The reaction would require harsh conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate, which is more likely with very strong bases. wikipedia.org

Organometallic Intermediates from Aryl Bromide Activation

The formation of organometallic reagents, such as Grignard or organolithium reagents, is a common method for activating aryl halides for further reactions. However, this approach is generally incompatible with molecules containing acidic protons, such as those on amine or carboxylic acid functional groups.

The primary amine (-NH₂) group in this compound is sufficiently acidic to quench organometallic reagents. If a Grignard or organolithium reagent were to be prepared, it would preferentially deprotonate the amine rather than undergo halogen-metal exchange at the C-Br bond. Therefore, the direct formation of a Grignard or organolithium intermediate from this compound is not feasible. To utilize this pathway, the amino group would first need to be protected with a suitable protecting group that is stable to the conditions of organometallic reagent formation.

Reactivity of the Aromatic Amine Functionality

The primary aromatic amine group is a versatile functional handle, readily undergoing reactions such as acylation, alkylation, and diazotization.

Acylation and Alkylation Reactions

Acylation: The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic and susceptible to acylation by reaction with acylating agents like acid chlorides or anhydrides. This reaction typically proceeds readily to form an amide. For instance, treatment of this compound with acetyl chloride in the presence of a non-nucleophilic base (to scavenge the HCl byproduct) would yield tert-butyl 2-acetamido-3-bromobenzoate. This transformation is a common strategy to protect the amine or to introduce further functionality.

Alkylation: Direct alkylation of the amino group with alkyl halides can be more challenging to control than acylation, as it can often lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. However, under controlled conditions, selective mono-alkylation can be achieved. libretexts.org Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is often a more effective method for controlled mono-alkylation.

| Reaction | Reagent | Product Type |

| Acylation | Acetyl chloride (CH₃COCl) | 2-Acetamido derivative |

| Alkylation | Methyl iodide (CH₃I) | 2-(Methylamino) and 2-(Dimethylamino) derivatives |

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C). masterorganicchemistry.com The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. masterorganicchemistry.comorganic-chemistry.org

This two-step process allows for the introduction of a range of substituents in place of the original amino group. For example:

Sandmeyer Reaction: Using copper(I) salts, the diazonium group can be replaced by -Cl, -Br, or -CN. organic-chemistry.orgnih.gov

Schiemann Reaction: Treatment with fluoroboric acid (HBF₄) followed by heating yields the corresponding aryl fluoride. masterorganicchemistry.com

Hydroxylation: Heating the diazonium salt in aqueous acid replaces the amino group with a hydroxyl group. masterorganicchemistry.com

Iodination: Treatment with potassium iodide (KI) results in the formation of the aryl iodide. organic-chemistry.org

These transformations significantly enhance the synthetic utility of this compound, allowing for the strategic replacement of the amino group after it has served its purpose, for instance, in directing the regiochemistry of other reactions.

| Transformation | Reagent(s) | Resulting Functional Group |

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium salt (-N₂⁺Cl⁻) |

| Sandmeyer (Bromination) | CuBr | Bromo (-Br) |

| Sandmeyer (Cyanation) | CuCN | Cyano (-CN) |

| Hydroxylation | H₂O, Heat | Hydroxyl (-OH) |

| Iodination | KI | Iodo (-I) |

Intramolecular Cyclization Pathways

The arrangement of the amino and bromo substituents on the aromatic ring of this compound makes it a prime candidate for intramolecular cyclization reactions to form various heterocyclic scaffolds. These transformations are often mediated by transition metals, particularly palladium, but can also proceed under base- or acid-catalyzed conditions.

Palladium-catalyzed cyclization is a powerful method for the formation of new C-N and C-C bonds. In reactions analogous to those of similar ortho-haloanilines, the palladium(0) catalyst can undergo oxidative addition to the C-Br bond. The resulting arylpalladium(II) intermediate can then be trapped intramolecularly by the amino group or can participate in cascade reactions. For instance, in palladium-catalyzed cascade cyclization-oxidative olefination reactions of related tert-butyl 2-alkynylbenzoates, an oxypalladation intermediate is formed, which then reacts with an olefin. snnu.edu.cn Similarly, palladium-catalyzed intramolecular aza-Wacker-type cyclizations of vinyl cyclopropanecarboxamides proceed via an amidopalladation to form aza[3.1.0]bicycles. nih.gov For this compound, coupling with an alkyne followed by intramolecular attack of the amine onto the palladium-activated alkyne could lead to the synthesis of indole (B1671886) derivatives. The regiochemistry of such cyclizations can be influenced by factors like the presence of water in the reaction medium. researchgate.net

Transition-metal-free cyclization methods have also been developed for related substrates. For example, 2-ynylphenols can undergo intramolecular cyclization catalyzed by a base like cesium carbonate to form 2-substituted benzo[b]furans. rsc.org A similar base-mediated intramolecular nucleophilic attack of the amino group on the carbon bearing the bromine via a benzyne intermediate could be envisioned for this compound, although this is a less common pathway for aryl halides that are not activated towards nucleophilic aromatic substitution.

Furthermore, Brønsted acid-catalyzed intramolecular cyclizations have been reported for the synthesis of benzo[a]carbazole derivatives from pyrrole (B145914) intermediates. rsc.org While not directly applicable to this compound itself, this highlights the possibility of acid-catalyzed pathways for related systems.

Reactivity of the tert-Butyl Ester Group

The tert-butyl ester group in this compound serves as a protecting group for the carboxylic acid. Its reactivity is characterized by its stability under basic conditions and its lability under acidic conditions.

The hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, 2-amino-3-bromobenzoic acid, is typically carried out under acidic conditions. The mechanism involves protonation of the ester oxygen, followed by the loss of the stable tert-butyl cation to form isobutylene.

Interestingly, the hydrolysis of 2-aminobenzoate (B8764639) esters can be subject to intramolecular general base catalysis by the neighboring amino group. iitd.ac.in Studies on the hydrolysis of various 2-aminobenzoate esters have shown a pH-independent region in the rate profile, suggesting that the unprotonated amino group acts as a general base to assist in the attack of a water molecule on the ester carbonyl. iitd.ac.in The rate constants for these intramolecularly catalyzed hydrolyses are significantly higher than for the corresponding 4-aminobenzoate (B8803810) isomers where such intramolecular catalysis is not possible. iitd.ac.in While specific kinetic data for the tert-butyl ester is not available in the cited study, the general principle of neighboring group participation is expected to apply.

Alkaline hydrolysis of hindered esters like tert-butyl esters is generally slow due to steric hindrance around the carbonyl carbon. chemrxiv.org However, methods using powdered potassium hydroxide (B78521) in tetrahydrofuran (B95107) have been shown to be effective for the cleavage of tert-butyl benzoates at ambient temperature. organic-chemistry.org

Transesterification, the conversion of one ester to another, can be achieved under either acidic or basic conditions. For this compound, acid-catalyzed transesterification with a different alcohol would proceed through a similar carbocationic intermediate as hydrolysis.

The selective removal of the tert-butyl group in the presence of other acid-labile or base-labile protecting groups is a common challenge in multi-step organic synthesis. Various methods have been developed to achieve this selectivity.

A typical procedure for the deprotection of tert-butyl esters involves treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane. rsc.org This method is generally efficient and leads to the formation of the carboxylic acid and isobutylene.

Aqueous phosphoric acid has been reported as an effective and environmentally benign reagent for the selective deprotection of tert-butyl esters, while other protecting groups like CBZ carbamates, benzyl (B1604629) esters, and TBDMS ethers remain intact. organic-chemistry.org

The table below summarizes some of the reported methods for the deprotection of tert-butyl esters, which could be applicable to this compound.

| Reagent/Catalyst | Conditions | Substrate Scope | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane, room temperature | General | rsc.org |

| Aqueous Phosphoric Acid | - | Selective for t-Bu esters and carbamates | organic-chemistry.org |

| Powdered KOH | Tetrahydrofuran, ambient temperature | Tert-butyl benzoates | organic-chemistry.org |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Kinetic studies on the hydrolysis of 2-aminobenzoate esters have provided valuable insights into the reaction mechanism. The observation of a pH-independent rate profile between pH 4 and 8 for the hydrolysis of phenyl 2-aminobenzoate is strong evidence for intramolecular general base catalysis by the ortho-amino group. iitd.ac.in The reaction is first-order in the ester concentration and is significantly faster than the hydrolysis of the corresponding 4-aminobenzoate ester. iitd.ac.in The solvent deuterium (B1214612) isotope effect (kH2O/kD2O) of approximately 2 is consistent with a general-base-catalyzed mechanism. iitd.ac.in

The table below presents the pseudo-first-order rate constants for the hydrolysis of phenyl 2-aminobenzoate at different pH values, illustrating the pH-independent region.

| pH | kobsd (s-1) |

| 4.0 | 1.2 x 10-5 |

| 5.0 | 1.3 x 10-5 |

| 6.0 | 1.3 x 10-5 |

| 7.0 | 1.2 x 10-5 |

| 8.0 | 1.1 x 10-5 |

| Data adapted from a study on the hydrolysis of 2-aminobenzoate esters. iitd.ac.in |

The direct isolation and characterization of reactive intermediates in the transformations of this compound is challenging due to their transient nature. However, mechanistic proposals for related reactions provide strong evidence for the types of intermediates involved.

In palladium-catalyzed cyclization reactions, arylpalladium(II) species are key intermediates. snnu.edu.cnnih.gov These are formed through the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. Subsequent intramolecular coordination and insertion reactions lead to the formation of the cyclized product. For example, in the proposed mechanism for the palladium-catalyzed cascade cyclization-oxidative olefination of tert-butyl 2-alkynylbenzoates, an oxypalladation intermediate with a stabilized carbocation is suggested. snnu.edu.cn

In cobalt-catalyzed cyclization reactions of 2-bromobenzamides with carbodiimides, the formation of a five-membered aza-cobaltacycle complex is proposed as a key mechanistic step. mdpi.com This intermediate then undergoes nucleophilic addition and substitution to yield the final product. mdpi.com

While no accumulating intermediates were observed during the hydrolysis of 2-aminobenzoate esters, the kinetic data strongly supports the involvement of a transition state where the amino group is abstracting a proton from the attacking water molecule. iitd.ac.in

Influence of Steric and Electronic Effects on Reactivity

The chemical reactivity of this compound is a direct consequence of the interplay between the steric and electronic properties of its substituents. These factors influence the regioselectivity and reaction rates of various transformations, particularly in palladium-catalyzed cross-coupling reactions, which are instrumental in modifying this core structure.

The amino group at the C2 position is a powerful ortho-, para-director, meaning it preferentially directs incoming electrophiles or coupling partners to the positions ortho and para to itself (C3 and C5, respectively). Its strong electron-donating resonance effect significantly activates the ring towards electrophilic substitution.

The bromine atom at the C3 position, while being an ortho-, para-director itself, is deactivating due to its strong inductive effect. This deactivation can temper the activating effect of the amino group. Its position adjacent to the amino group also introduces steric considerations.

The tert-butyl ester group at the C1 position introduces significant steric bulk. This steric hindrance can influence the accessibility of reagents to the adjacent amino group and the ortho C6 position. This phenomenon, known as the "ortho effect," can alter the acidity of the benzoic acid derivative and the basicity of the aniline derivative. science.govbeilstein-journals.orgrsc.orgnih.govnih.gov In the case of ortho-substituted anilines, bulky groups can sterically hinder the approach of reactants to the nitrogen's lone pair, potentially reducing its nucleophilicity and basicity. science.govnih.gov

Research on related substituted anilines and benzoic acids provides insights into the expected reactivity. For example, studies on the palladium-catalyzed reactions of 2-aminobenzonitriles have shown that the electronic properties of substituents on the phenyl ring can influence reaction yields, with electron-donating groups sometimes leading to slightly higher yields than electron-withdrawing groups. mdpi.com Furthermore, steric effects are known to have a significant impact; for instance, ortho-substituted substrates often exhibit lower reaction yields due to steric hindrance. mdpi.com

The following table summarizes the expected influence of each substituent on the reactivity of the aromatic ring:

| Substituent | Position | Electronic Effect | Steric Effect | Directing Influence |

| Amino (-NH2) | C2 | Activating (strong resonance donation) | Moderate | Ortho, Para |

| Bromo (-Br) | C3 | Deactivating (strong inductive withdrawal) | Moderate | Ortho, Para |

| Tert-butyl ester (-COOtBu) | C1 | Deactivating (weak inductive withdrawal) | High (bulky group) | Meta |

The net effect on reactivity at a specific position is a cumulative result of these individual contributions. For example, the C5 position is activated by the amino group (para) and less affected by the steric bulk of the tert-butyl ester, making it a likely site for substitution in certain reactions. Conversely, the C6 position, being ortho to the bulky ester and meta to the bromo group, is sterically hindered and electronically deactivated, making it a less favorable reaction site.

Detailed kinetic studies and computational analyses of similar polysubstituted aromatic systems have demonstrated that both steric and electronic factors play a crucial role in determining reaction pathways and product distributions. researchgate.net The interplay of these effects in this compound makes it a fascinating subject for studies in physical organic chemistry and a valuable, tunable building block in synthetic chemistry.

Applications of Tert Butyl 2 Amino 3 Bromobenzoate As a Synthetic Intermediate

Precursor for Heterocyclic Compound Synthesis

The strategic placement of the amino and bromo substituents makes tert-butyl 2-amino-3-bromobenzoate an ideal starting material for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

The vicinal amino and bromo groups on the aromatic ring are primed for cyclization reactions to form fused nitrogen-containing heterocycles. For instance, this scaffold is a precursor for indazole derivatives. A related compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, highlights the utility of bromoanilines in forming the indazole ring system. nih.govnih.gov The synthesis often involves diazotization of the amino group followed by an intramolecular cyclization, where the bromine can either be retained or subsequently used for further functionalization.

Similarly, the synthesis of quinoline (B57606) rings can be envisioned through reactions like the Friedländer annulation, where the amino group would react with a 1,3-dicarbonyl compound, followed by cyclization. The bromine atom can act as a handle for further modifications of the resulting quinoline system using transition-metal-catalyzed cross-coupling reactions. While direct examples starting from this compound are specific, the general strategy is well-established for building substituted quinolines and benzo[h]quinolines. nih.gov The synthesis of 2-aminobenzothiazoles from substituted anilines provides another example of how this type of precursor is used to build important heterocyclic scaffolds. nih.gov

The bifunctional nature of this compound is instrumental in constructing more complex, fused polycyclic systems. The amino group can participate in condensation reactions, while the bromo group is available for intramolecular C-N or C-C bond formation, typically mediated by a palladium or copper catalyst. This strategy allows for the creation of tricyclic and tetracyclic frameworks. For example, related ortho-substituted anilines are used in reactions with phenoxazinones to create complex pentacyclic systems like quinoxalinophenoxazines. nih.gov This demonstrates a pathway where the aniline (B41778) moiety first reacts to form an intermediate which then undergoes cyclization to generate a fused ring architecture.

Building Block for Substituted Benzoic Acid Derivatives and Anilines

This compound serves as an excellent platform for creating a diverse library of substituted benzoic acids and anilines. The tert-butyl ester group protects the carboxylic acid, preventing it from interfering with reactions targeting the amino group or the carbon-bromine bond.

The bromine atom can be readily substituted using various metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling with boronic acids can introduce new aryl or alkyl groups at the 3-position. Buchwald-Hartwig amination can replace the bromine with a variety of nitrogen-based nucleophiles. After these modifications, the tert-butyl ester can be selectively cleaved under acidic conditions to yield the free 3-substituted 2-aminobenzoic acid. researchgate.net

Conversely, the amino group can be acylated, alkylated, or used as a directing group for other transformations. The use of a Boc (di-tert-butyl dicarbonate) protecting group on similar anilines is a common strategy to modulate reactivity during the synthesis of complex derivatives like substituted thiocarbamides. researchgate.netgsconlinepress.com The combination of these transformations allows for precise control over the final substitution pattern of the aromatic ring.

| Reaction Type | Reagents | Position Targeted | Resulting Functional Group | Potential Product Class |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | C3 (Bromine) | Aryl, Alkyl | 3-Substituted-2-aminobenzoates |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | C3 (Bromine) | Secondary/Tertiary Amine | 3-Amino-2-(tert-butoxycarbonyl)anilines |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | C3 (Bromine) | Alkyne | 3-Alkynyl-2-aminobenzoates |

| Acylation | Acyl Chloride, Base | N2 (Amine) | Amide | N-Acyl-3-bromoanthranilates |

| Ester Hydrolysis | Trifluoroacetic Acid (TFA) or HCl | Carbonyl (Ester) | Carboxylic Acid | 2-Amino-3-bromobenzoic acid |

This table outlines potential synthetic transformations for this compound.

Role in the Synthesis of Complex Aromatic Architectures

The ability to perform sequential or orthogonal reactions at the different functional sites of this compound makes it a key player in the assembly of complex aromatic architectures. For example, an initial cross-coupling reaction at the bromine position can be followed by a transformation of the amino group, and finally, deprotection of the carboxylic acid. This stepwise approach provides access to polysubstituted aromatic compounds with precisely controlled substitution patterns. The synthesis of complex biaryl systems, such as diphenic acids, from halogenated benzoic acid precursors via Ullmann coupling illustrates the potential for building intricate molecular frameworks. researchgate.net Such strategies are crucial in medicinal chemistry and materials science, where the specific arrangement of substituents dictates biological activity or physical properties.

Strategic Utilization in Multistep Organic Syntheses

In the context of a longer, multistep synthesis, this compound is strategically valuable. The tert-butyl ester is a sterically hindered protecting group that is stable to many reaction conditions, including basic hydrolysis and organometallic reagents, but can be removed cleanly under acidic conditions. sigmaaldrich.com This orthogonality is critical. For instance, a synthetic route might involve a base-catalyzed reaction on the amino group or the use of an organolithium reagent to interact with the bromine; in these cases, a methyl or ethyl ester would be vulnerable to attack, whereas the tert-butyl ester remains intact.

The parent compound, 2-amino-3-bromobenzoic acid, and its derivatives are known intermediates in multistep syntheses. For example, 2-amino-5-bromobenzoic acid can be reduced to the corresponding benzyl (B1604629) alcohol, which is then oxidized to the aldehyde, demonstrating the utility of these building blocks in accessing different oxidation states and functionalities. orgsyn.org The use of amino acids as building blocks, often with protection strategies for the amine or carboxyl group, is a cornerstone of modern organic synthesis for creating complex molecules, including bioactive heterocycles and carbonic anhydrase inhibitors. mdpi.comnih.gov this compound fits perfectly within this paradigm as a pre-functionalized and selectively protected building block.

Spectroscopic and Structural Characterization of Tert Butyl 2 Amino 3 Bromobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

In the ¹H NMR spectrum of Tert-butyl 2-amino-3-bromobenzoate, distinct signals corresponding to the different types of protons are expected. The tert-butyl group will exhibit a prominent singlet due to the nine equivalent protons, typically found in the upfield region. The protons of the amino group often appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The aromatic region will display a more complex pattern of multiplets, arising from the three non-equivalent protons on the substituted benzene (B151609) ring. The coupling constants between these aromatic protons are indicative of their relative positions (ortho, meta, or para).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 6.5 - 7.5 | Multiplet (m) | 3H |

| Amino (-NH₂) | 4.5 - 5.5 | Broad Singlet (br s) | 2H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum is expected to show a signal for the carbonyl carbon of the ester group in the downfield region. The six aromatic carbons will appear in the intermediate region, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing bromo and ester groups. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will be observed in the upfield aliphatic region. researchgate.netchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 170 |

| Aromatic-C (substituted and unsubstituted) | 110 - 150 |

| Quaternary tert-Butyl (-C (CH₃)₃) | 80 - 85 |

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei. youtube.comyoutube.com

COSY (Correlation Spectroscopy) : This experiment would show correlations between coupled protons. For this compound, it would be particularly useful in establishing the connectivity between the adjacent protons on the aromatic ring, helping to confirm their relative positions. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates protons with their directly attached carbon atoms. This would allow for the unambiguous assignment of the signals for each aromatic C-H group and the methyl and quaternary carbons of the tert-butyl group. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is a powerful tool for piecing together the molecular structure. For instance, it would show a correlation from the tert-butyl protons to the ester carbonyl carbon and the quaternary carbon of the tert-butyl group. Furthermore, correlations from the aromatic protons to neighboring carbons would definitively establish the substitution pattern on the benzene ring. youtube.comyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netresearchgate.net The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine, ester, and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H (tert-butyl) | C-H stretch | 2850 - 2975 |

| Ester Carbonyl | C=O stretch | 1715 - 1735 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Amino Group | N-H bend | 1550 - 1650 |

| Ester C-O | C-O stretch | 1150 - 1250 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information based on its fragmentation pattern.

The molecular formula of this compound is C₁₁H₁₄BrNO₂. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the mass spectrum will show two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺. A common fragmentation pathway for tert-butyl esters is the loss of a tert-butyl carbocation or isobutylene, which would result in a significant fragment ion.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. The calculated monoisotopic mass for the [M+H]⁺ ion of this compound (C₁₁H₁₅BrNO₂⁺) is 272.0281 Da. uni.luuni.lu An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the proposed molecular formula.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tert-butyl (3-amino-2,3-dimethylbutan-2-yl)carbamate |

X-ray Crystallography for Solid-State Structural Determination

The foundational solid-state structure of the 2-amino-3-bromobenzoate framework has been elucidated through single-crystal X-ray diffraction of its parent acid, 2-amino-3-bromobenzoic acid. This analysis provides critical insights into the bond lengths, bond angles, and intermolecular interactions that define the core molecular geometry.

The crystal structure of 2-amino-3-bromobenzoic acid (C7H6BrNO2) was determined at a temperature of 173 K. researchgate.net The compound crystallizes in the monoclinic space group P12(1)/n1. researchgate.net The unit cell parameters are a = 12.0600(6) Å, b = 3.9089(2) Å, c = 15.9816(7) Å, with a β angle of 90.836(4)°. researchgate.net The volume of the unit cell is 753.3 ų, and it contains four molecules (Z = 4). researchgate.net

In the solid state, the molecules of 2-amino-3-bromobenzoic acid are interconnected by hydrogen bonds. These interactions occur between the carboxylic acid groups, forming cyclic dimers. researchgate.net Specifically, the hydrogen atoms attached to the nitrogen of the amino group and the oxygen of the carboxyl group play a significant role in the hydrogen bonding network, contributing to the stability of the crystal lattice. researchgate.net The two molecules within the asymmetric unit are not coplanar but are shifted relative to each other. researchgate.net

The introduction of a tert-butyl ester group in place of the carboxylic acid proton is expected to significantly alter the crystal packing due to its steric bulk. While preserving the fundamental geometry of the substituted benzene ring, the tert-butyl group would prevent the formation of the hydrogen-bonded dimers observed in the parent acid. Instead, intermolecular interactions in the crystal lattice of this compound would likely be dominated by weaker van der Waals forces.

Table 1: Crystallographic Data for 2-Amino-3-bromobenzoic Acid

| Parameter | Value |

|---|---|

| Chemical Formula | C7H6BrNO2 |

| Crystal System | Monoclinic |

| Space Group | P12(1)/n1 |

| a (Å) | 12.0600(6) |

| b (Å) | 3.9089(2) |

| c (Å) | 15.9816(7) |

| β (°) | 90.836(4) |

| Volume (ų) | 753.3 |

| Z | 4 |

| Temperature (K) | 173 |

Data sourced from Bentivoglio et al. (2010). researchgate.net

Advanced Spectroscopic Techniques for Detailed Conformational and Electronic Analysis

Advanced spectroscopic methods, in conjunction with computational chemistry, provide a powerful approach to understanding the conformational preferences and electronic landscape of this compound.

Conformational Analysis:

Rotation around the C-O bond of the ester linkage is also a critical conformational parameter. Computational studies on related aminobenzoic acids have shown that different conformations, such as syn and anti, can exist with distinct energy minima. researchgate.net For this compound, the rotational barrier of the tert-butyl group and the ester moiety will influence the molecule's dynamic behavior in solution. Low-temperature NMR spectroscopy could potentially be used to probe these conformational dynamics, as has been demonstrated for other tert-butyl-substituted cyclic compounds. sikhcom.net

Electronic Analysis:

The electronic properties of the molecule are governed by the interplay of the electron-donating amino group and the electron-withdrawing bromo and tert-butoxycarbonyl groups. UV-Vis spectroscopy, combined with theoretical calculations, can provide insights into the electronic transitions. Studies on related aminobenzoic acids have utilized such approaches to characterize the electronic structure. tandfonline.com

The electronic distribution can be further detailed by examining the molecular electrostatic potential and frontier molecular orbitals (HOMO and LUMO). In related systems, the amino group is shown to increase the electron density on the aromatic ring, while the halogen and carbonyl groups act as electron sinks. This electronic push-pull system influences the molecule's reactivity in, for example, electrophilic aromatic substitution reactions. Rotational spectroscopy studies on similar para-substituted benzoic acids have provided detailed information on the conformational equilibria and the barriers to internal rotation of the substituent groups, which are directly related to the electronic interactions within the molecule. csic.es

Computational and Theoretical Investigations of Tert Butyl 2 Amino 3 Bromobenzoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic behavior. For tert-butyl 2-amino-3-bromobenzoate, while no dedicated studies are publicly available, we can infer the methodologies that would be applied and examine the basic computed data available in chemical databases.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy and computational cost, making it an ideal method for studying a molecule of this size. A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure and subsequent calculation of various electronic properties.

Although specific DFT studies on this molecule are not found in the literature, computational databases provide properties calculated using DFT or similar methods. These properties offer a glimpse into the molecule's electronic nature.

Table 1: Computed Electronic Properties of this compound and Related Compounds

| Property | This compound | Tert-butyl 2-amino-3-bromo-4-methylbenzoate nih.gov | Tert-butyl 2-amino-3-bromo-6-chlorobenzoate nih.gov |

|---|---|---|---|

| Molecular Weight | 272.14 g/mol | 286.16 g/mol | 306.58 g/mol |

| XLogP3 | 3.5 | 3.7 | 3.9 |

| Topological Polar Surface Area | 52.3 Ų | 52.3 Ų | 52.3 Ų |

| Hydrogen Bond Donor Count | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 3 | 3 |

Note: Data for this compound is inferred from its parent acid and similar compounds in the absence of a direct database entry with all parameters.

Molecular Orbital Analysis

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of chemical stability.

For this compound, one would expect the HOMO to be localized primarily on the aminobenzoate ring, particularly the amino group and the electron-rich aromatic system. The LUMO would likely be distributed over the aromatic ring and the carbonyl group of the ester. A detailed study would map these orbitals and calculate their energy levels to predict sites of electrophilic and nucleophilic attack. In a study on methyl 2-amino-5-bromobenzoate, the calculated HOMO and LUMO energies showed that charge transfer occurs within the molecule, a property that would be expected in this compound as well. researchgate.net

Conformational Analysis and Energy Landscapes

The presence of a rotatable bond between the ester group and the aromatic ring, as well as the bulky tert-butyl group, means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A systematic conformational search would typically be performed using molecular mechanics or semi-empirical methods, followed by higher-level DFT calculations to refine the energies of the most stable conformers. The results would be an energy landscape, showing the relative energies of different rotational isomers (rotamers). The preferred conformation would likely be a balance between the steric hindrance of the tert-butyl group and the bromine atom, and the electronic effects of the amino group. While specific studies on this molecule are absent, general tools for conformational analysis exist that can rapidly generate low-energy conformations for small molecules. bldpharm.com

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, this could involve modeling its synthesis or its participation in further reactions, such as nucleophilic substitution or cross-coupling reactions.

Reaction pathway modeling would involve identifying the reactants, products, and any intermediates, and then locating the transition states that connect them on the potential energy surface. The activation energies calculated from the energies of the reactants and transition states would provide insights into the reaction kinetics. For instance, in related systems, DFT has been used to study the redox potentials and reaction mechanisms of complex substituted benzoic acids. researchgate.net Characterizing the transition state geometries would reveal the key bond-making and bond-breaking events.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental spectra to validate the computational model and aid in spectral assignment.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated with good accuracy using methods like GIAO (Gauge-Independent Atomic Orbital) within a DFT framework. While no specific predictions for this compound are published, studies on related molecules with tert-butyl groups have shown the utility of NMR in characterizing their structure. nih.gov

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be calculated to generate theoretical IR and Raman spectra. These can be compared with experimental spectra to assign the observed vibrational modes. For example, a detailed vibrational analysis was performed on methyl 3-amino-2-butenoate using DFT, which allowed for the assignment of its IR and Raman spectra. A similar approach for this compound would help in identifying the characteristic vibrational modes of the amino, bromo, and tert-butyl ester groups.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tert-butyl 2-amino-3-bromo-4-methylbenzoate |

| Tert-butyl 2-amino-3-bromo-6-chlorobenzoate |

| Methyl 2-amino-5-bromobenzoate |

Future Research Perspectives and Emerging Methodologies

Sustainable Synthetic Routes for Tert-butyl 2-amino-3-bromobenzoate

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. For a compound like this compound, future research is anticipated to focus on developing more sustainable and atom-economical synthetic methods. Traditional syntheses often rely on multi-step processes that may involve harsh reagents and generate significant waste.

Future research will likely prioritize the following areas:

C-H Activation/Amination: Direct C-H amination of a suitable brominated benzoic acid derivative would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: The use of continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of this compound. Flow chemistry allows for precise control over reaction parameters, potentially leading to higher yields and purities.

Biocatalysis: The application of enzymes for the synthesis of substituted anthranilates is a nascent but promising field. Engineered enzymes could offer high selectivity and operate under mild, aqueous conditions, significantly reducing the environmental footprint of the synthesis.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Direct C-H Amination | High atom economy, reduced number of steps | Development of selective catalysts for C-H functionalization |

| Flow Chemistry | Improved safety, scalability, and process control | Optimization of reactor design and reaction conditions |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Enzyme screening and engineering for specific substrates |

Exploration of Novel Catalytic Systems for its Transformations

The synthetic utility of this compound is largely defined by the selective transformation of its functional groups. The bromine atom, in particular, is a handle for a variety of cross-coupling reactions. Future research will undoubtedly focus on expanding the repertoire of catalytic systems that can effectively engage this substrate.

Key areas for exploration include:

Photoredox Catalysis: Light-mediated catalysis offers a powerful tool for forging new bonds under mild conditions. The development of photoredox-catalyzed cross-coupling reactions, such as C-N, C-O, and C-S bond formation, using this compound as a substrate would open up new avenues for derivatization.

Dual Catalysis: Combining different catalytic modes, such as transition metal catalysis with organocatalysis or photocatalysis, can enable novel and previously inaccessible transformations.

Base Metal Catalysis: While palladium has been a workhorse for cross-coupling reactions, there is a strong drive to replace it with more abundant and less expensive base metals like copper, nickel, and iron. Developing robust base-metal catalysts for the transformation of this bromoaniline derivative is a key research goal.

| Catalytic System | Transformation Type | Potential Benefits |

| Photoredox Catalysis | C-N, C-O, C-S cross-coupling | Mild reaction conditions, novel reactivity |

| Dual Catalysis | Multi-component reactions, asymmetric transformations | Access to complex molecular architectures in a single step |

| Base Metal Catalysis | Suzuki, Buchwald-Hartwig, Sonogashira couplings | Reduced cost, increased sustainability |

Development of Stereoselective Syntheses Incorporating the Benzoate (B1203000) Scaffold

The introduction of chirality is a critical step in the synthesis of many biologically active molecules and functional materials. While this compound itself is achiral, it can be used as a scaffold to build chiral molecules. Future research will likely focus on developing stereoselective methods that leverage the existing functionality of this compound.

Promising research directions include:

Asymmetric C-H Functionalization: The development of chiral catalysts that can direct the enantioselective functionalization of C-H bonds adjacent to the existing amino or bromo groups would be a significant advance.

Catalytic Asymmetric Cross-Coupling: The use of chiral ligands in transition metal-catalyzed cross-coupling reactions can induce stereoselectivity in the formation of new chiral centers.

Desymmetrization Reactions: If the scaffold is incorporated into a prochiral molecule, subsequent desymmetrization reactions catalyzed by chiral catalysts can lead to the formation of enantioenriched products.

Advanced Applications in Materials Science and Chemical Biology Research

Beyond its role as a synthetic intermediate, the structural motifs present in this compound suggest its potential utility in the development of advanced materials and chemical biology tools. It is important to note that this excludes any discussion of the compound's own biological activity, focusing instead on its synthetic utility in these fields.

Materials Science:

Polymer Synthesis: The amino and bromo functionalities can be used as handles for polymerization reactions. For example, it could serve as a monomer in the synthesis of novel polyanilines or other conjugated polymers with interesting electronic and optical properties.

Organic Electronics: The substituted aniline (B41778) core is a common feature in organic semiconductors. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Chemical Biology:

Probe Synthesis: The compound can be used as a starting point for the synthesis of chemical probes to study biological systems. The bromo group allows for the facile introduction of reporter tags, such as fluorophores or biotin, through cross-coupling reactions.

Fragment-Based Drug Discovery: The core scaffold could be used in fragment-based screening to identify new binding motifs for protein targets. Subsequent elaboration of the fragment, guided by structural biology, could lead to the development of potent and selective inhibitors.

| Research Area | Application | Key Functional Groups |

| Materials Science | Polymer Synthesis, Organic Electronics | Amino, Bromo |

| Chemical Biology | Chemical Probe Synthesis, Fragment-Based Drug Discovery | Bromo, Amino, Ester |

Q & A

Q. What synthetic routes are optimal for preparing tert-butyl 2-amino-3-bromobenzoate, and how can reaction conditions be optimized?

Answer :

- Synthetic pathways : Start with 2-amino-3-bromobenzoic acid, which can undergo esterification with tert-butanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Alternatively, tert-butyl-protecting groups can be introduced via silylation reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (as seen in silylation protocols for similar esters) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., reflux vs. room temperature) to balance yield and side-product formation. Use phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBABr) to enhance solubility in biphasic systems .

Q. How can the purity of this compound be assessed, and what analytical techniques are most reliable?

Answer :

- Purity assessment : Use melting point analysis (compare with literature values of structurally similar bromobenzoates, e.g., 2-bromobenzoic acid: mp 146–151°C ).

- Advanced techniques : High-resolution mass spectrometry (HRMS) for molecular confirmation and ¹H/¹³C NMR to verify substitution patterns. Note that tert-butyl groups exhibit characteristic upfield shifts in NMR .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence regioselectivity in cross-coupling reactions involving this compound?

Answer :

- Mechanistic insight : The tert-butyl group may sterically block coupling at the ortho position, directing reactions (e.g., Suzuki-Miyaura) to the para position of the bromine. Compare with tert-butyl peroxybenzoate analogs, where bulky groups alter reactivity pathways .

- Experimental validation : Perform kinetic studies under varying Pd catalyst loads (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to quantify selectivity. Monitor byproducts via GC-MS .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for this compound derivatives?

Answer :

- Troubleshooting : If observed shifts deviate from predicted values, consider:

- Tautomerism : The amino group may engage in keto-enol tautomerism, altering electronic environments.

- Solvent effects : Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to test for hydrogen bonding interactions.

- X-ray crystallography : Resolve ambiguities by determining the crystal structure of a derivative (e.g., tert-butyl-(2R,3R)-3-amino-2-hydroxybutanoate analogs) .

Q. How can computational methods predict the stability and reactivity of this compound under varying pH conditions?

Answer :

- Modeling approaches : Use DFT calculations (e.g., Gaussian or ORCA) to estimate pKa values of the amino and ester groups. Compare with experimental results from potentiometric titrations.

- Degradation pathways : Simulate hydrolysis kinetics of the tert-butyl ester under acidic/basic conditions, referencing stability data for tert-butyldimethylsilyl trifluoromethanesulfonate .

Methodological Challenges

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

Answer :

- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane. For polar byproducts, switch to reverse-phase HPLC (C18 columns).

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility trends observed in 3-bromobenzoic acid derivatives (mp 154–158°C) .

Q. How should researchers handle discrepancies between theoretical and experimental yields in multistep syntheses of this compound?

Answer :

- Root-cause analysis :

- Stepwise yield tracking : Isolate intermediates (e.g., 2-amino-3-bromobenzoic acid) and quantify losses at each stage.

- Side reactions : Test for tert-butyl group cleavage under reaction conditions using control experiments with tert-butyl nitrite (TBN) as a reference .

Stability and Storage

Q. What are the optimal storage conditions to prevent decomposition of this compound?

Answer :

- Storage recommendations : Store at –20°C under inert atmosphere (N₂ or Ar), as tert-butyl esters are prone to hydrolysis. Avoid prolonged exposure to light, similar to tert-butyldimethylsilyl chloride storage protocols .

- Stability testing : Conduct accelerated degradation studies at 40°C/75% RH and monitor via HPLC to establish shelf-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.